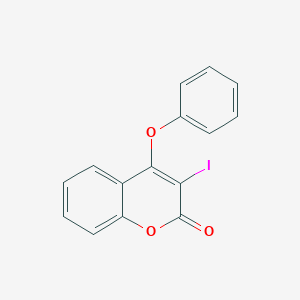

3-Iodo-4-phenoxy-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Iodo-4-phenoxy-2H-chromen-2-one: is a synthetic organic compound with the molecular formula C15H9IO3 and a molecular weight of 364.13 g/mol This compound is a derivative of benzopyran, featuring an iodine atom at the 3-position and a phenoxy group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-phenoxy-2H-chromen-2-one typically involves the iodination of a benzopyran derivative followed by the introduction of a phenoxy group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The phenoxy group can be introduced through a nucleophilic substitution reaction using phenol and a suitable base.

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodo-4-phenoxy-2H-chromen-2-one undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Coupling Reactions: The phenoxy group can participate in various coupling reactions to form more complex structures.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Bases: Such as sodium hydroxide or potassium carbonate for nucleophilic substitution reactions.

Major Products Formed:

Quinones: Formed through oxidation reactions.

Dihydro Derivatives: Formed through reduction reactions.

Substituted Benzopyrans: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 3-iodo-4-phenoxy-2H-chromen-2-one has been explored using various methodologies. A notable approach involves a one-pot two-step synthesis that utilizes hypervalent iodine reagents for sequential iodination and O-arylation reactions. This method demonstrates high efficiency and yields, making it a valuable synthetic route for producing this compound and its derivatives .

Medicinal Applications

2.1 Antidiabetic Activity

Research indicates that derivatives of chromones, including this compound, exhibit significant activity as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, which are important for managing type 2 diabetes. A study highlighted the design of novel derivatives that showed up to a 7400-fold increase in potency compared to existing treatments, suggesting that compounds like this compound could be further developed as effective antidiabetic agents .

2.2 Lipid Lowering Effects

Another area of interest is the lipid-lowering effects observed in hepatocytes treated with phenoxychromones. Specifically, studies have shown that these compounds can protect against lipid droplet formation in liver cells, indicating potential applications in treating metabolic disorders such as fatty liver disease .

Organic Synthesis Applications

3.1 Coumestan Production

The compound serves as a precursor for synthesizing coumestans through intramolecular annulation reactions. When treated with palladium catalysts, this compound has been shown to produce coumestans in good to excellent yields, demonstrating its utility in organic synthesis . This application is particularly relevant for developing bioactive compounds with diverse pharmacological properties.

3.2 Functional Group Tolerance

The synthetic methods involving this compound exhibit tolerance to various functional groups, allowing for the modification of the chromone structure while maintaining high yields of the desired products . This versatility is advantageous for chemists looking to create tailored compounds for specific applications.

Table: Summary of Research Findings on this compound

Wirkmechanismus

The mechanism of action of 3-Iodo-4-phenoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The iodine and phenoxy groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

2H-1-Benzopyran-2-one, 3,4-dihydro-: A related compound with a similar core structure but lacking the iodine and phenoxy groups.

2H-1-Benzopyran-2-one, 4-hydroxy-3-(3-oxo-1-phenylbutyl)-, sodium salt: Another derivative with different substituents, used in various applications.

2H-1-Benzopyran-2-one, 3,3’-methylenebis[4-hydroxy-]: A compound with a bisphenol structure, used in different industrial applications.

Uniqueness: The presence of both iodine and phenoxy groups in 3-Iodo-4-phenoxy-2H-chromen-2-one makes it unique compared to other benzopyran derivatives. These substituents confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer |

68903-74-2 |

|---|---|

Molekularformel |

C15H9IO3 |

Molekulargewicht |

364.13 g/mol |

IUPAC-Name |

3-iodo-4-phenoxychromen-2-one |

InChI |

InChI=1S/C15H9IO3/c16-13-14(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)17/h1-9H |

InChI-Schlüssel |

CBRHBRGPGPQQCL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=C(C(=O)OC3=CC=CC=C32)I |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=C(C(=O)OC3=CC=CC=C32)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.